![molecular formula C6H4N2O2S2 B1662990 Methyl thieno[3,2-d]thiadiazole-6-carboxylate CAS No. 152467-47-5](/img/structure/B1662990.png)

Methyl thieno[3,2-d]thiadiazole-6-carboxylate

Vue d'ensemble

Description

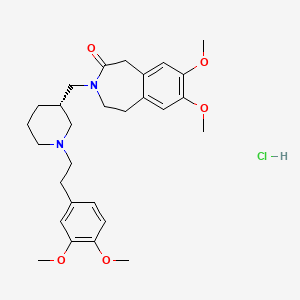

“Methyl thieno[3,2-d]thiadiazole-6-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S2 . It is also known by other names such as 2,3-dihydrothieno-Thiadiazole Carboxylate and CHEMBL1908217 .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. For instance, the compound can be synthesized starting from thiophenes or thiazoles . A simple synthetic route for carboxylate derivatives of thiadiazoles includes two steps: first, the hydrolysis of thiadiazole to a 6-carboxylic acid derivative of thiadiazole, followed by esterification with various substituted alcohols .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several computed descriptors. The InChI string is “InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3” and the Canonical SMILES string is "COC(=O)C1=CSC2=C1N=NS2" . The compound has a molecular weight of 200.2 g/mol .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various steps. For example, an unexpected side-reaction was observed when DMF was used as a solvent, leading to the introduction of a dimethylamino group .Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a molecular weight of 200.2 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 109 Ų . It has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique

Plant Activators and Disease Resistance

Methyl thieno[3,2-d]thiadiazole-6-carboxylate and its derivatives are significant in the field of agriculture, particularly as plant activators. Studies have shown that these compounds are effective against various plant diseases. For instance, novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate were found to have good efficacy against seven plant diseases, outperforming some commercial plant activators (Qingshan et al., 2013). Additionally, these compounds belong to a new group of plant protecting agents, acting as highly potent inducers of systemic acquired resistance (SAR) (Stanetty et al., 1999).

Synthesis and Chemical Modification

The synthesis and modification of this compound derivatives are of significant interest in scientific research. A synthetic approach to these compounds as inducers of SAR has been reported, focusing on the construction of appropriately substituted thiophene precursors (Stanetty & Mihovilovic, 1999). Moreover, modifications of these compounds, such as the introduction of various substituents, have been explored to enhance their biological activity and potential applications (Stanetty et al., 1999).

Antimicrobial and Antitumoral Applications

The derivatives of this compound have shown promising results in antimicrobial and antitumoral studies. For instance, certain heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives demonstrated moderate to high antimicrobial activity against various microorganisms (Aly, 2016). Additionally, 6-[(hetero)arylamino]thieno[3,2-b]pyridines exhibited antitumoral activity against human tumor cell lines, suggesting their potential in cancer treatment (Queiroz et al., 2010).

Photophysical Properties

Research has also delved into the photophysical properties of this compound derivatives, particularly in relation to their potential as antitumor compounds. The fluorescence properties of these compounds in solution and when encapsulated in nanoliposomes have been investigated, providing insights into their behavior in different environments (Carvalho et al., 2013).

Mécanisme D'action

Target of Action

Methyl thieno[3,2-d]thiadiazole-6-carboxylate is a potential plant activator and inducer of systemic acquired resistance (SAR) . .

Mode of Action

It is synthesized via a cyclization of the thiadiazole ring system utilizing thionyl chloride via the Hurd-Mori protocol . The success of the ring closure reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor .

Biochemical Pathways

It is known to induce systemic acquired resistance (sar) in plants , which is a type of defense mechanism against pathogens.

Result of Action

It is known to potentially activate plants and induce systemic acquired resistance (sar) .

Analyse Biochimique

Biochemical Properties

Methyl thieno[3,2-d]thiadiazole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to act as a multi-targeting kinase inhibitor, interacting with enzymes such as EGFR, VEGFR-2, and BRAFV600E . These interactions are primarily inhibitory, leading to the suppression of kinase activity, which is crucial in regulating cell proliferation and survival. Additionally, this compound has been found to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function and growth .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . This compound influences cell signaling pathways, particularly those involving kinases, leading to altered gene expression and metabolic changes. In plant cells, this compound acts as a plant activator, inducing systemic acquired resistance (SAR) and enhancing the plant’s defense mechanisms against pathogens .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of target enzymes, such as kinases, inhibiting their activity and downstream signaling pathways . This inhibition leads to changes in gene expression, promoting apoptosis and cell cycle arrest in cancer cells. In plants, the compound triggers the SAR pathway by interacting with specific receptors and signaling molecules, leading to the activation of defense-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In plant studies, the compound’s effects on SAR can persist for several days, providing prolonged protection against pathogens .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, the compound’s metabolism can produce active metabolites that contribute to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . In plants, it is distributed throughout the organism, enhancing systemic resistance to pathogens .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In cancer cells, it localizes to the cytoplasm and nucleus, where it interacts with target enzymes and influences gene expression . In plant cells, the compound is found in various compartments, including the cytoplasm and chloroplasts, where it activates defense-related pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, enhancing its efficacy.

Propriétés

IUPAC Name |

methyl thieno[3,2-d]thiadiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBCIKSEQJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.